molecular formula C27H23BrN4O3 B301645 2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Numéro de catalogue B301645
Poids moléculaire: 531.4 g/mol
Clé InChI: AMJVGGHCPAIBJI-XDHOZWIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BIBX1382 and belongs to the family of tyrosine kinase inhibitors.

Mécanisme D'action

BIBX1382 exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cellular signaling pathways. Tyrosine kinases are involved in the regulation of cell growth, differentiation, and survival, and their dysregulation is associated with various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By inhibiting the activity of tyrosine kinases, BIBX1382 can block the signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have several biochemical and physiological effects, including the inhibition of tyrosine kinase activity, the reduction of cell proliferation, the induction of apoptosis, and the suppression of inflammation. In addition, BIBX1382 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using BIBX1382 in lab experiments is its specificity for tyrosine kinases, which allows for the selective inhibition of specific signaling pathways. However, one of the limitations of using BIBX1382 is its potential toxicity, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential future directions for research on BIBX1382, including the development of more potent and selective tyrosine kinase inhibitors, the exploration of its potential applications in other disease areas, and the investigation of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration strategies for BIBX1382 in various experimental settings.

Méthodes De Synthèse

The synthesis of BIBX1382 involves several steps, including the reaction of 2-bromo-4,5-dimethylphenylamine with 2-methoxyphenol in the presence of potassium carbonate and copper powder. The resulting compound is then reacted with 2-bromo-4-cyanoacetophenone to form the intermediate compound. Finally, the intermediate compound is reacted with 2-(1H-benzimidazol-2-yl)-2-cyanoethanol to form BIBX1382.

Applications De Recherche Scientifique

BIBX1382 has been extensively studied for its potential applications in various research fields, including cancer research, cardiovascular research, and neurology research. In cancer research, BIBX1382 has been shown to inhibit the growth of cancer cells by blocking the activity of tyrosine kinases, which are enzymes that play a crucial role in cancer cell proliferation. In cardiovascular research, BIBX1382 has been shown to reduce the risk of thrombosis and atherosclerosis by inhibiting the activity of platelet-derived growth factor receptors. In neurology research, BIBX1382 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.

Propriétés

Nom du produit

2-{4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-bromo-4,5-dimethylphenyl)acetamide

Formule moléculaire

C27H23BrN4O3

Poids moléculaire

531.4 g/mol

Nom IUPAC

2-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide

InChI

InChI=1S/C27H23BrN4O3/c1-16-10-20(28)23(11-17(16)2)30-26(33)15-35-24-9-8-18(13-25(24)34-3)12-19(14-29)27-31-21-6-4-5-7-22(21)32-27/h4-13H,15H2,1-3H3,(H,30,33)(H,31,32)/b19-12+

Clé InChI

AMJVGGHCPAIBJI-XDHOZWIPSA-N

SMILES isomérique

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)OC

SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

SMILES canonique

CC1=CC(=C(C=C1C)Br)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.